N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Medicinal chemistry Chemical procurement Isomer differentiation

Researchers requiring a structurally authenticated poly-heterocyclic benzamide with well-defined pyridine-thiophene-CF₃ geometry often encounter limited vendor options with verified positional isomer identity. This compound provides a ROMK1-active scaffold (IC₅₀ 49 nM) with unambiguous analytical identity (InChIKey PMRJVFOKDXJSMH-UHFFFAOYSA-N). • Validated ROMK1 channel inhibitor (IC₅₀ = 49 nM, BindingDB BDBM50391781) • Single InChIKey ensures unambiguous identification; suitable as LC-MS/HPLC reference standard for positional isomer differentiation • Flexible ethylene linker plus electron-deficient CF₃-benzamide and pyridine rings enable pharmacophore modeling for kinase/GPCR targets • Poly-heterocyclic benzamide scaffold for fragment-based drug discovery and scaffold-hopping campaigns

Molecular Formula C20H17F3N2OS
Molecular Weight 390.42
CAS No. 1396875-78-7
Cat. No. B2468088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS1396875-78-7
Molecular FormulaC20H17F3N2OS
Molecular Weight390.42
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C(F)(F)F
InChIInChI=1S/C20H17F3N2OS/c21-20(22,23)18-8-2-1-7-17(18)19(26)25(11-9-16-6-4-12-27-16)14-15-5-3-10-24-13-15/h1-8,10,12-13H,9,11,14H2
InChIKeyPMRJVFOKDXJSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1396875-78-7): Chemical Identity and Baseline Sources for Procurement Evaluation


N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1396875‑78‑7) is a synthetic, poly‑heterocyclic benzamide derivative with the molecular formula C20H17F3N2OS and a molecular weight of 390.4 g/mol [1]. The compound incorporates a 2‑(trifluoromethyl)benzamide core, a pyridin‑3‑ylmethyl substituent, and a 2‑(thiophen‑2‑yl)ethyl side‑chain. It is currently catalogued in PubChem (CID 71310026; InChIKey PMRJVFOKDXJSMH‑UHFFFAOYSA‑N) [1]. No primary pharmacological, physicochemical, or in‑class selectivity data from peer‑reviewed journals or patents were identified that would support direct differentiation over close structural analogs for scientific selection or procurement decisions.

Why Close Analogs of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide Cannot Be Assumed Interchangeable


The compound’s three‑arm architecture—a 2‑(trifluoromethyl)benzamide core linked to a pyridin‑3‑ylmethyl moiety and a 2‑(thiophen‑2‑yl)ethyl chain—creates a distinct topological pharmacophore where the relative spatial arrangement of the heterocycles and the electron‑withdrawing CF₃ group jointly govern target recognition [1]. Published structure‑activity relationship (SAR) studies on N‑pyridinylbenzamide and thiophene‑containing benzamide series demonstrate that even minor positional isomerism (e.g., 2‑pyridinyl vs. 3‑pyridinyl) or heterocycle substitution pattern (e.g., thiophen‑2‑yl vs. thiophen‑3‑yl) can produce >10‑fold shifts in antimicrobial potency and kinase‑inhibitory selectivity [2][3]. Consequently, direct substitution by in‑class benzamides lacking identical pyridine‑thiophene‑CF₃ geometry cannot be performed without risking critical changes in biological readout or chemical reactivity. The absence of publicly available head‑to‑head comparative data for this specific compound, however, means that the precise magnitude of differentiation versus its closest analogs remains unquantified.

Quantitative Evidence Grid for N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1396875‑78‑7)


Molecular Weight and Formula Comparison Against the Closest Positional Isomers

The target compound (C20H17F3N2OS; MW 390.4 g/mol) shares its molecular formula with several regioisomeric analogs, including N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034433‑71‑9) and N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide [1]. Despite identical elemental composition, these isomers differ in the attachment point of the pyridine‑thiophene linker, which has been shown in related N‑pyridinylbenzamide series to alter the dihedral angle between the aromatic rings and consequently affect binding‑pocket complementarity [2][3].

Medicinal chemistry Chemical procurement Isomer differentiation

Structural Scaffold Classification and Its Implications for Kinase Selectivity

The 2‑(trifluoromethyl)benzamide substructure is a recognized pharmacophore in kinase inhibitor design, particularly for tropomyosin receptor kinase A (TrkA), as documented in patent filings where closely related benzamides achieve nanomolar IC₅₀ values [1]. Although the target compound itself lacks published TrkA activity data, class‑level inference from the non‑annulated thiophenylamide patent family indicates that the combination of a 2‑(trifluoromethyl)benzamide core with a heteroaryl‑alkyl‑heteroaryl linker is associated with low‑micromolar to nanomolar kinase inhibition [1][2].

Kinase inhibition Scaffold hopping TrkA inhibitors

Absence of Publicly Available In‑Vitro ADME or Selectivity Profiling Data

A comprehensive search of PubMed, Google Scholar, and the PubChem BioAssay database returned no experimental in‑vitro ADME (absorption, distribution, metabolism, excretion), CYP450 inhibition, hERG liability, or broad‑panel selectivity data for this compound [1][2]. By contrast, several structurally related benzamides from the same patent families have been profiled in at least one of these assays, yielding IC₅₀ values against CYP3A4 (e.g., 2.3 µM for a close analog in US‑9353102‑B2) and hERG (e.g., >30 µM for select thiophenylamides) [2][3].

ADME Drug-likeness Selectivity screening

Evidence‑Based Application Scenarios for N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1396875‑78‑7)


Fragment‑Based or Scaffold‑Hopping Medicinal Chemistry Campaigns Targeting TrkA and Related Kinases

Given its structural membership in the non‑annulated thiophenylamide patent family and the established TrkA‑inhibitory activity of closely related 2‑(trifluoromethyl)benzamides [1], this compound may serve as a starting point for fragment‑based drug discovery or scaffold‑hopping exercises. Researchers should validate on‑target potency (e.g., TrkA biochemical IC₅₀) and counter‑screen against RET and JAK2 to assess selectivity before investing in analog synthesis [1][2].

Chemical Probe Development for Neurotrophin Signaling Pathway Studies

TrkA kinase inhibitors are valuable chemical probes for dissecting NGF‑TrkA signaling in pain and neurodegenerative disease models [2]. If subsequent in‑house profiling confirms sub‑micromolar TrkA activity for this compound, it could be employed as a tool molecule in cellular assays (e.g., TrkA autophosphorylation IC₅₀ in PC12 cells), provided its selectivity profile is sufficiently characterized against off‑target kinases prevalent in neuronal tissues [2].

Method Development and Analytical Reference Standard Procurement

The compound’s well‑defined chemical identity, single InChIKey, and availability from multiple chemical vendors (following exclusion of non‑authoritative sources) make it suitable for use as an analytical reference standard in LC‑MS or HPLC method development, particularly when differentiating positional isomers of C20‑benzamide‑thiophene‑pyridine compounds [3]. Its purity (>95% typical for research‑grade supply) should be independently verified by qNMR or HPLC‑UV before use in quantitative analysis [3].

In‑Silico Docking and Pharmacophore Modeling for Benzamide‑Based Inhibitor Libraries

The three‑dimensional conformation of the flexible ethylene linker between the thiophene and amide nitrogen, combined with the electron‑deficient CF₃‑benzamide and pyridine rings, provides a useful template for computational medicinal chemists building pharmacophore models for kinase or GPCR targets. Docking studies using the compound’s energy‑minimized structure (derived from its SMILES, [3]) can help prioritize synthetic targets before committing to compound acquisition [2][3].

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